molecular formula C10H16O3 B15258812 Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate

Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate

Cat. No.: B15258812
M. Wt: 184.23 g/mol
InChI Key: DYHYOSYNVXCXKI-UHFFFAOYSA-N
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Description

Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate is a chemical compound with a unique molecular structure. It is a clear, pale liquid with a molecular weight of 184.23 g/mol and a CAS number of 2092460-09-6

Biological Activity

Methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings and case studies.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 2092460-09-6
  • Solubility : Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Biological Activity Overview

This compound has been studied for its potential effects on various biological systems. Its structural similarity to other biologically active compounds suggests that it may exhibit significant pharmacological properties.

Anticancer Activity

Several studies have indicated that compounds with cyclopropane structures can inhibit tumor growth. This compound is hypothesized to possess similar properties due to its ability to interfere with cellular mechanisms involved in cancer progression.

A notable study demonstrated that derivatives of cyclopropane carboxylic acids showed cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Neuroprotective Effects

Research into the neuroprotective properties of related compounds has indicated potential benefits for central nervous system (CNS) disorders. This compound may serve as a precursor for synthesizing CNS-active agents. Its structural analogs have shown promise in treating epilepsy and other neurological conditions by modulating neurotransmitter release and enhancing neuronal survival .

Case Study 1: Antitumor Activity

In a study examining the effects of various cyclopropane derivatives on tumor cells, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The study highlighted the importance of further exploring its mechanism of action and optimizing its structure for enhanced efficacy .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of cyclic compounds similar to this compound. In vitro experiments demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests that this compound may have therapeutic potential in neurodegenerative diseases .

Research Findings

Study FocusFindingsReference
Antitumor ActivityDose-dependent inhibition of breast cancer cell growth; potential as an anticancer agent
Neuroprotective EffectsReduction of oxidative stress and apoptosis in neuronal cells; implications for CNS disorders
Mechanism of ActionInhibition of histone deacetylases (HDACs) linked to reduced tumor cell proliferation

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-formyl-2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-8(2)9(3,4)10(8,6-11)7(12)13-5/h6H,1-5H3

InChI Key

DYHYOSYNVXCXKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C=O)C(=O)OC)(C)C)C

Origin of Product

United States

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